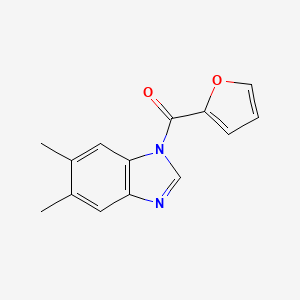

(1,3-benzodioxol-5-ylmethyl)(3-fluorophenyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 1,3-benzodioxol-5-amine, including N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide, involves reacting 1,3-benzodioxol-5-amine with arylsulfonyl chlorides and alkyl/aralkyl halides. This process is structurally confirmed through IR, 1H-NMR, and EIMS spectral data (Aziz‐ur‐Rehman et al., 2015).

Molecular Structure Analysis

The molecular structure of various synthesized compounds, such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives, has been analyzed through spectral, X-ray, and DFT studies, revealing their stabilization via intramolecular and intermolecular hydrogen bonding (R. Dani et al., 2013).

Chemical Reactions and Properties

A range of chemical reactions and properties of benzodioxol derivatives, including their antibacterial activity and reaction mechanisms, has been documented. For instance, certain sulfonamide derivatives exhibit moderate antibacterial activity compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

Physical Properties Analysis

The physical properties, such as polarized molecular-electronic structures and supramolecular aggregation of benzodioxol derivatives, have been studied, showing how these compounds are linked into structures through hydrogen bonds and π–π stacking interactions (J. N. Low et al., 2004).

Chemical Properties Analysis

The chemical properties, including spectroscopic and nonlinear optical properties of novel compounds like (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine, are characterized by techniques such as FT-IR, NMR, and UV spectroscopy. These studies provide insights into their stability, electronic transitions, and potential as nonlinear optical materials (M. Karabacak et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

A study presented the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, which were derived from 1,3-Benzodioxol-5-amine. These compounds were analyzed for their antibacterial activity and were found to be moderately weak inhibitors compared to ciprofloxacin, indicating potential for further exploration in antibacterial applications (Aziz‐ur‐Rehman et al., 2015).

Material Science and Security Ink Application

Research into the multi-stimuli response of novel V-shaped molecules, including derivatives of benzodioxole, has shown potential applications as security inks. These findings point to innovative uses in material science, particularly for the development of security features in documents and currency (Xiao-lin Lu & M. Xia, 2016).

Asymmetric Hydrogenation in Pharmaceutical Synthesis

In the field of pharmaceutical synthesis, research on rigid P-chiral phosphine ligands, which include benzodioxole derivatives, has demonstrated their efficacy in the asymmetric hydrogenation of functionalized alkenes. This process is crucial for the production of chiral pharmaceutical ingredients, showcasing the compound's importance in drug synthesis (T. Imamoto et al., 2012).

Curing Systems in Polymer Chemistry

Another study explored the use of amines, including benzodioxole derivatives, as nucleophilic hardeners in bis-benzoxazine monomers for thermosetting resins. This research contributes to the development of materials with improved chemical structure, properties, and processability, relevant for various industrial applications (JiaQin Sun et al., 2015).

Surface Chemistry and Material Modification

Investigations into the spacing and site isolation of amine groups on 3-aminopropyl-grafted silica materials have provided insights into the molecular interactions and modifications of surfaces. This research is vital for the development of materials with specific chemical functionalities for catalysis, adsorption, and other applications (J. Hicks et al., 2006).

Mecanismo De Acción

While the specific mechanism of action for “(1,3-benzodioxol-5-ylmethyl)(3-fluorophenyl)amine” is not mentioned, related compounds have shown anticancer activity against various cancer cell lines . For instance, compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Direcciones Futuras

The series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which include “(1,3-benzodioxol-5-ylmethyl)(3-fluorophenyl)amine”, may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-2-1-3-12(7-11)16-8-10-4-5-13-14(6-10)18-9-17-13/h1-7,16H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTMBIZVSGRNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5458931 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)